molecular formula C11H10F2O2 B6599913 ethyl 4-(2,2-difluoroethenyl)benzoate CAS No. 185739-15-5

ethyl 4-(2,2-difluoroethenyl)benzoate

Cat. No.: B6599913
CAS No.: 185739-15-5
M. Wt: 212.19 g/mol
InChI Key: PSXDUUVMBVLLAK-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2-difluoroethenyl)benzoate is an organic compound with the molecular formula C11H10F2O2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with a 2,2-difluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,2-difluoroethenyl)benzoate typically involves the reaction of 4-bromobenzoic acid with ethyl 2,2-difluoroacrylate in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,2-difluoroethenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2,2-difluoroethenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2,2-difluoroethenyl)benzoate involves its interaction with various molecular targets. The difluoroethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,2-difluorocyclopropyl)benzoate
  • Ethyl 4-(dimethylamino)benzoate
  • Ethyl 4-(trifluoromethyl)benzoate

Uniqueness

Ethyl 4-(2,2-difluoroethenyl)benzoate is unique due to its difluoroethenyl group, which imparts distinct electronic and steric properties. This makes it different from other fluorinated benzoates, such as those with trifluoromethyl or difluorocyclopropyl groups, which have different reactivity and applications .

Properties

IUPAC Name

ethyl 4-(2,2-difluoroethenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDUUVMBVLLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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